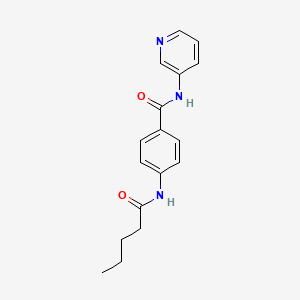

4-PENTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE

Description

Properties

IUPAC Name |

4-(pentanoylamino)-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-3-6-16(21)19-14-9-7-13(8-10-14)17(22)20-15-5-4-11-18-12-15/h4-5,7-12H,2-3,6H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCBCPHGLVHXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentanamido-N-(pyridin-3-yl)benzamide typically involves the reaction of 4-aminobenzamide with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 3-pyridinecarboxylic acid or its derivatives to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Pentanamido-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyridine derivatives.

Scientific Research Applications

4-Pentanamido-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-pentanamido-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyl and Benzamide Motifs

The following compounds share core benzamide or pyridinyl groups but differ in substituents, leading to variations in properties and bioactivity:

Key Differences in Functional Groups and Bioactivity

- Pentanamido vs. Trifluoromethyl : The pentanamido chain in 4-pentanamido-N-(pyridin-3-yl)benzamide introduces flexibility and moderate lipophilicity (predicted LogP ~3.5), whereas trifluoromethyl groups (e.g., in ) enhance electronegativity and metabolic resistance .

- Pyridin-3-yl vs. Pyrimidinyl : Pyridin-3-yl may favor interactions with kinases (e.g., EGFR or ALK), while pyrimidinyl groups () are common in antifolates or antiviral agents .

- Thiazole vs.

Pharmacological Potential

While direct data for this compound are absent, related compounds highlight trends:

- Kinase Inhibition : Pyridinyl-benzamide hybrids (e.g., ) show activity against tyrosine kinases, suggesting possible anticancer applications .

- Antimicrobial Activity : Sulfamoyl-containing analogs () exhibit antibacterial properties via dihydropteroate synthase inhibition .

- Metabolic Stability: Trifluoromethyl and morpholinomethyl groups () reduce cytochrome P450-mediated degradation, extending half-life .

Q & A

Q. What are the foundational steps for designing the synthesis of 4-pentanamido-N-(pyridin-3-yl)benzamide?

Begin with a retrosynthetic analysis to identify key intermediates, such as the benzamide core and pyridinyl substituent. Utilize Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to link the pentanamido group to the benzamide scaffold, as demonstrated in analogous pentanamide syntheses . Purification steps should include column chromatography and recrystallization, with structural validation via NMR and mass spectrometry. Ensure regioselectivity by optimizing reaction conditions (e.g., solvent polarity, temperature) .

Q. Which analytical techniques are critical for characterizing this compound?

Employ a combination of 1H/13C NMR to confirm regiochemistry and substituent orientation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC to assess purity (>95%). For crystalline samples, X-ray diffraction (XRD) can resolve stereochemical ambiguities. Spectroscopic discrepancies (e.g., unexpected coupling patterns) should be addressed using 2D NMR techniques like COSY and NOESY .

Q. How can researchers evaluate the pharmacological activity of this compound?

Use radioligand binding assays to screen for receptor affinity (e.g., dopamine D2/D3 receptors, given structural similarities to known ligands) . Pair this with in vitro functional assays (e.g., cAMP inhibition) and in vivo behavioral models (e.g., locomotor activity in rodents) to assess therapeutic potential. Dose-response curves and selectivity indices against off-target receptors must be calculated .

Q. What methodologies ensure reproducibility in synthesizing this compound?

Document reaction parameters (e.g., catalyst loading, solvent ratios) meticulously. Use design of experiments (DoE) frameworks, such as factorial design, to identify critical variables (e.g., temperature, pH) affecting yield . Validate reproducibility across multiple batches using statistical tools like ANOVA. Share raw spectral data and chromatograms in supplementary materials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

Systematically modify substituents on the benzamide (e.g., nitro, methyl groups) and pyridinyl moiety (e.g., fluorination) to probe electronic and steric effects. Pair synthetic data with molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to target receptors. Validate predictions using isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. What strategies address contradictory data in biological assays?

Apply multivariate analysis to distinguish assay-specific artifacts (e.g., solvent interference) from true pharmacological effects. Replicate experiments under standardized conditions (e.g., cell line passage number, buffer composition). Cross-validate using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How can computational tools enhance synthesis optimization?

Use density functional theory (DFT) to predict reaction transition states and optimize catalytic pathways. Implement machine learning models (e.g., random forests) trained on reaction databases to predict optimal solvent/catalyst pairs. Leverage software like COMSOL Multiphysics for virtual reaction simulations, reducing trial-and-error experimentation .

Q. What theoretical frameworks guide mechanistic studies of this compound?

Adopt an ontological framework to define the compound’s interactions (e.g., receptor antagonism vs. allosteric modulation) and an epistemological approach to validate hypotheses through iterative experimentation. For example, use kinetic studies (e.g., stopped-flow spectroscopy) to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. How can interdisciplinary approaches accelerate research on this compound?

Integrate cheminformatics (e.g., PubChem data mining) with systems biology (e.g., pathway enrichment analysis) to identify novel therapeutic contexts. Collaborate with computational biologists to develop QSAR models linking structural features to in vivo efficacy .

Future Directions

Q. What emerging technologies could transform research on this compound?

Smart laboratories with AI-driven robotic platforms enable autonomous synthesis and real-time optimization of reaction conditions. End-to-end automation integrates synthesis, purification, and bioassay workflows, enabling high-throughput SAR exploration. Blockchain technology could enhance data traceability and reproducibility in collaborative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.